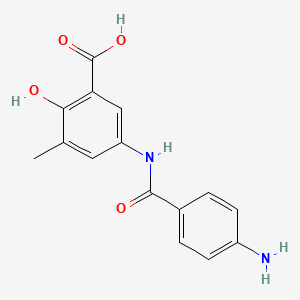

5-(4-Aminobenzamido)-2,3-cresotic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6265-15-2 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

5-[(4-aminobenzoyl)amino]-2-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C15H14N2O4/c1-8-6-11(7-12(13(8)18)15(20)21)17-14(19)9-2-4-10(16)5-3-9/h2-7,18H,16H2,1H3,(H,17,19)(H,20,21) |

InChI Key |

AOMFEMQHOBBHFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)NC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Aminobenzamido 2,3 Cresotic Acid and Its Precursors

Synthesis of the 2,3-Cresotic Acid Core Structure

The 2,3-cresotic acid, also known as 2-hydroxy-3-methylbenzoic acid, forms the structural backbone of the target molecule. Its synthesis can be achieved through both classical and more contemporary methods.

The Kolbe-Schmitt reaction is a well-established method for the synthesis of aromatic hydroxy acids. wikipedia.orgcambridge.org This reaction involves the carboxylation of a phenoxide with carbon dioxide, typically under pressure and at elevated temperatures. wikipedia.org For the synthesis of 2,3-cresotic acid, the starting material would be m-cresol (B1676322). The reaction proceeds by first treating m-cresol with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This phenoxide is then heated with carbon dioxide under pressure. cambridge.org The choice of alkali metal can influence the regioselectivity of the carboxylation, with sodium phenoxides generally favoring ortho-carboxylation. jk-sci.com Subsequent acidification of the reaction mixture yields the desired 2-hydroxy-3-methylbenzoic acid.

A study on the carboxylation of cresols using sodium ethyl carbonate has shown that o-cresol (B1677501) can be regioselectively carboxylated to form 2-hydroxy-3-methylbenzoic acid. researchgate.net While this starts from a different isomer of cresol, it demonstrates a variant of the carboxylation reaction that can yield cresotic acids. researchgate.net

| Starting Material | Reagents | Conditions | Product |

| m-Cresol | 1. NaOH, 2. CO2, 3. H+ | High temperature and pressure | 2-Hydroxy-3-methylbenzoic acid |

| o-Cresol | Sodium ethyl carbonate, CO2 | 180–185°C, 10 atm | 2-Hydroxy-3-methylbenzoic acid |

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. While specific green synthesis routes for 2,3-cresotic acid are not extensively documented, analogous developments in the synthesis of salicylic (B10762653) acid and other phenolic acids point towards potential future directions. These include catalytic carboxylation reactions that can proceed under milder conditions. For instance, transition-metal-catalyzed C-H carboxylation reactions using carbon dioxide as a C1 feedstock are an area of active research. qub.ac.ukruhr-uni-bochum.de Palladium-catalyzed silanol-directed C–H carboxylation of phenols is one such method that offers high efficiency and selectivity for the synthesis of salicylic acids. nih.gov

Additionally, green chemistry principles are being applied to traditional reactions. For example, the synthesis of acetylsalicylic acid has been explored using phosphoric acid as a safer alternative to sulfuric acid, demonstrating a move towards more environmentally benign catalysts. abcr-mefmo.org There are also efforts to produce salicylic acid from biomass-derived precursors like 2-furoic acid, which could inspire future sustainable routes to substituted salicylic acids like 2,3-cresotic acid. researchgate.net

Synthesis of 4-Aminobenzoic Acid Derivatives and Activated Intermediates

To facilitate the formation of the amide bond, the carboxylic acid group of 4-aminobenzoic acid must be activated. This is because the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Common activated intermediates include acyl chlorides and activated esters.

The synthesis of 4-aminobenzoyl chloride is a straightforward and widely used method. It is typically prepared by reacting 4-aminobenzoic acid with thionyl chloride. prepchem.com This reaction is usually performed under reflux, and an excess of thionyl chloride is often used to ensure complete conversion. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the resulting highly reactive acid chloride.

Another approach to activating 4-aminobenzoic acid is through the formation of its esters. For example, ethyl 4-aminobenzoate (B8803810) can be synthesized by the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. google.com These esters can then be used in subsequent coupling reactions.

Amide Bond Formation Strategies for 5-(4-Aminobenzamido)-2,3-cresotic acid

The final and crucial step in the synthesis is the formation of the amide bond between the 5-amino-2,3-cresotic acid and the activated 4-aminobenzoic acid derivative.

Using Acid Chlorides (Schotten-Baumann Reaction):

The Schotten-Baumann reaction is a classic method for forming amides from an amine and an acid chloride. organic-chemistry.orgwikipedia.org In this case, 5-amino-2,3-cresotic acid would be reacted with 4-aminobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.orgtestbook.com A two-phase system, often consisting of an organic solvent and water, is frequently employed. wikipedia.org The base, dissolved in the aqueous phase, neutralizes the generated acid, while the reactants and product remain in the organic phase. wikipedia.org

| Amine | Acid Chloride | Base | Solvent System | Reaction Name |

| 5-amino-2,3-cresotic acid | 4-aminobenzoyl chloride | Aqueous NaOH | Dichloromethane/Water | Schotten-Baumann |

Using Carbodiimide (B86325) Coupling Reagents:

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to facilitate amide bond formation. libretexts.orgfishersci.co.uk These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. libretexts.org The reaction between 5-amino-2,3-cresotic acid and 4-aminobenzoic acid in the presence of a carbodiimide would proceed by the formation of a highly reactive O-acylisourea intermediate from the 4-aminobenzoic acid and the carbodiimide. fishersci.co.uk This intermediate is then attacked by the amino group of the 5-amino-2,3-cresotic acid to form the desired amide.

To improve reaction yields and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.govpeptide.com The addition of HOBt can lead to the formation of an HOBt ester, which is a highly reactive intermediate that couples efficiently with amines. researchgate.net This method is particularly useful for coupling aromatic amines. nih.gov

| Carboxylic Acid | Amine | Coupling Reagent | Additive |

| 4-Aminobenzoic acid | 5-amino-2,3-cresotic acid | EDC | HOBt |

| 4-Aminobenzoic acid | 5-amino-2,3-cresotic acid | DCC | HOBt |

Novel and Green Chemistry Approaches to Amide Synthesis

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant chemical waste, presenting challenges for sustainable chemical manufacturing. nih.gov In recent years, a strong emphasis has been placed on developing greener, more atom-economical catalytic methods for amide synthesis. nih.gov

One promising green approach is the use of boric acid as a catalyst for the direct amidation of carboxylic acids. This method can be performed under solvent-free conditions, significantly reducing the environmental impact. mdpi.com Another innovative technique involves the ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, which produces hydrogen gas as the only byproduct. google.com Furthermore, enzymatic catalysis, for example using Candida antarctica lipase (B570770) B, offers a highly selective and environmentally benign route to amide bond formation, often proceeding under mild conditions with high yields and purity, thereby minimizing the need for extensive purification. researchgate.net Photocatalysis, including the use of covalent organic frameworks (COFs) under visible light, is also emerging as a sustainable method for amide synthesis directly from alcohols.

For the synthesis of this compound, these green methodologies could be applied to the key amide bond-forming step. For instance, a direct catalytic amidation between a suitably protected 4-aminobenzoic acid and 5-amino-2,3-cresotic acid derivative could be explored, potentially avoiding the need for pre-activation of the carboxylic acid to an acid chloride, which is a common but less environmentally friendly method.

Below is a table summarizing various green amide synthesis approaches that could be hypothetically applied.

| Catalytic System | Reactants | Solvents | Byproducts | Key Advantages |

| Boric Acid | Carboxylic Acid, Amine | Solvent-free or Green Solvents | Water | Low cost, low toxicity, simple procedure |

| Ruthenium Complexes | Alcohol, Amine | Toluene, Dioxane | Hydrogen Gas | High atom economy |

| Lipases (e.g., CALB) | Carboxylic Acid, Amine | Green Solvents (e.g., CPME) | Water | High selectivity, mild conditions, biodegradable catalyst |

| Photocatalysts (e.g., COFs) | Alcohol, Amine | Organic Solvents | Hydrogen Gas | Uses visible light, catalyst recyclability |

Functional Group Transformations and Protecting Group Strategies on this compound

The successful synthesis of this compound hinges on a well-designed strategy for functional group transformations and the use of protecting groups. The molecule contains a phenolic hydroxyl, two carboxylic acids, and two amino groups, all of which can participate in various chemical reactions.

Protecting Group Strategies:

Amino Groups: The amino group of 4-aminobenzoic acid is often protected as a carbamate, such as with a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group. masterorganicchemistry.com The Boc group is typically installed using Boc anhydride (B1165640) and can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is installed using benzyl (B1604629) chloroformate and is commonly cleaved by catalytic hydrogenation. masterorganicchemistry.com For the 5-amino group on the cresotic acid moiety, a similar protection strategy would be necessary to prevent it from reacting with the activated 4-aminobenzoic acid derivative.

Carboxylic Acid Groups: The carboxylic acid of the 4-aminobenzoic acid precursor must be activated for amide bond formation, often by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The two carboxylic acid groups on the cresotic acid scaffold would likely need to be protected, for example, as methyl or benzyl esters, to prevent them from interfering with the coupling reaction. These ester protecting groups can be removed later through hydrolysis or hydrogenolysis, respectively.

Phenolic Hydroxyl Group: The hydroxyl group of the cresotic acid is also nucleophilic and could compete with the amino group during acylation. Therefore, it is typically protected as an ether (e.g., methyl or benzyl ether) or a silyl (B83357) ether.

A potential synthetic sequence would involve:

Protection of the amino group of 4-aminobenzoic acid (e.g., as N-Boc-4-aminobenzoic acid).

Protection of the carboxylic and hydroxyl groups of 5-amino-2,3-cresotic acid. The amino group would also need to be protected.

Selective deprotection of the amino group at the 5-position of the cresotic acid derivative.

Activation of the carboxylic acid of the protected 4-aminobenzoic acid.

Coupling of the two protected fragments to form the amide bond.

Global deprotection of all protecting groups to yield the final product.

The choice of protecting groups must be orthogonal, meaning that each can be removed under specific conditions without affecting the others, allowing for a controlled and sequential synthesis. researchgate.net

Purification and Yield Optimization Techniques for this compound Synthesis

Optimizing the yield and purity of this compound requires careful control over reaction conditions and effective purification strategies.

Yield Optimization:

The yield of the central amide bond formation step can be optimized by carefully selecting the coupling reagents and reaction conditions. Modern catalytic methods often offer higher yields and cleaner reactions compared to traditional stoichiometric approaches. nih.gov For instance, the use of borate (B1201080) esters like B(OCH₂CF₃)₃ has been shown to mediate direct amidation with high efficiency. nih.govacs.org Reaction parameters such as temperature, reaction time, and solvent choice also play a crucial role. For example, in some catalytic systems, microwave irradiation has been shown to accelerate the reaction and improve yields.

A systematic approach to optimization might involve screening different catalysts, solvents, and temperatures, as illustrated in the hypothetical optimization table below for the amide coupling step.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Dioxane | 80 | 24 | <10 |

| 2 | Boric Acid (10 mol%) | Toluene | 110 | 12 | 65 |

| 3 | RuCl₃ (2 mol%) / Acetylene | Dioxane | 80 | 6 | 85 |

| 4 | B(OCH₂CF₃)₃ (1.1 eq) | Toluene | 80 | 5 | 92 |

Purification Techniques:

Given the polar nature of the final product, containing multiple acidic and basic functional groups, purification can be challenging.

Recrystallization: This is often the preferred method for purifying solid amides, especially if a suitable solvent system can be identified that effectively separates the product from impurities. researchgate.net Solvents like ethanol, acetonitrile, or mixtures containing water could be effective.

Chromatography: While effective, column chromatography on silica (B1680970) gel can sometimes lead to lower yields for polar compounds. researchgate.net In such cases, reversed-phase chromatography might be a more suitable alternative. biotage.com

Acid-Base Extraction: The amphoteric nature of this compound could be exploited for purification. By carefully adjusting the pH of an aqueous solution, the compound can be selectively precipitated while impurities remain in solution.

Solid-Phase Extraction: For amidation reactions mediated by certain reagents, a solid-phase workup using commercially available resins can be employed to remove excess reagents and byproducts, often eliminating the need for aqueous workup or chromatography. nih.govacs.org

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound does not involve the formation of chiral centers, so stereoselectivity is not a primary concern. However, chemo- and regioselectivity are critical aspects that must be controlled.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target molecule, the primary chemoselective challenge is ensuring that the amide bond forms exclusively between the desired carboxylic acid and amino group. As discussed in section 2.5, this is achieved through the use of an appropriate protecting group strategy. Without protection, the activated 4-aminobenzoic acid derivative could react with the phenolic hydroxyl group or the amino group of another 4-aminobenzoic acid molecule, leading to a mixture of undesired products.

Regioselectivity:

Regioselectivity concerns the position at which a chemical bond is formed. In the context of synthesizing the precursors, particularly a substituted cresotic acid, regioselectivity can be a significant challenge. For example, if the starting material is 2,3-cresotic acid, introducing an amino group at the 5-position requires a regioselective nitration followed by reduction. The directing effects of the existing hydroxyl, methyl, and carboxyl groups on the aromatic ring will influence the position of nitration. The hydroxyl and methyl groups are ortho-, para-directing, while the carboxyl group is meta-directing. The interplay of these directing effects will determine the isomeric purity of the nitrated intermediate. Careful selection of nitrating agents and reaction conditions would be necessary to favor the formation of the desired 5-nitro isomer.

The table below outlines the key selectivity challenges and potential strategies for their control in the synthesis of this compound.

| Selectivity Type | Synthetic Step | Challenge | Control Strategy |

| Chemoselectivity | Amide Bond Formation | Acylation of the phenolic hydroxyl or self-condensation of 4-aminobenzoic acid. | Protection of the hydroxyl group as an ether and the amino group of 4-aminobenzoic acid as a carbamate. |

| Regioselectivity | Synthesis of 5-amino-2,3-cresotic acid | Formation of undesired isomers during the nitration of 2,3-cresotic acid. | Optimization of nitrating conditions (reagent, temperature, solvent) to maximize the yield of the 5-nitro isomer. |

Chemical Reactivity and Transformation Studies of 5 4 Aminobenzamido 2,3 Cresotic Acid

Reactivity of the Carboxylic Acid Moiety in 5-(4-Aminobenzamido)-2,3-cresotic acid

The carboxylic acid group (–COOH) is a primary site for nucleophilic acyl substitution reactions. However, its reactivity in this specific molecule is influenced by steric hindrance from the adjacent methyl group at the C3 position and the phenolic hydroxyl group at the C2 position.

Esterification: The conversion of the carboxylic acid to an ester can be achieved, typically under acidic conditions with an alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. ma.educhemguide.co.uk For this compound, the reaction would proceed by protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. However, the steric hindrance provided by the ortho-methyl group may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to unhindered benzoic acids. ma.edu Alternative methods for esterifying sterically hindered acids include conversion to an acid chloride followed by reaction with an alcohol, or the use of alkylating agents. youtube.com

Amidation: The carboxylic acid can also be converted to a secondary or tertiary amide. This transformation generally does not occur by direct heating with an amine due to the formation of a stable ammonium (B1175870) carboxylate salt. Instead, the carboxylic acid must first be "activated". libretexts.orgbohrium.com Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The activated intermediate is then susceptible to nucleophilic attack by an amine to form the new amide bond. youtube.combohrium.com The general scheme for these reactions is presented in the table below.

Interactive Table: Typical Conditions for Carboxylic Acid Transformations

| Reaction | Reagents | Catalyst | Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ | Heat (Reflux) | Corresponding Ester |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) | None | 1. Heat 2. Room Temp. | Corresponding Amide |

| Amidation (DCC Coupling) | Amine (R₂NH), DCC | DMAP (optional) | Room Temp. | Corresponding Amide |

The structure of this compound, being a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), makes it susceptible to decarboxylation (loss of CO₂) upon heating. researchgate.net Salicylic acids, particularly those with electron-donating groups on the ring, can undergo decarboxylation, often facilitated by a cyclic transition state involving the phenolic proton. The reaction typically requires high temperatures and may be catalyzed by acids or metal salts. researchgate.netlibretexts.org

The mechanism is thought to involve the transfer of the phenolic proton to the carbon atom at the 1-position (to which the carboxyl group is attached), either directly or through a solvent-mediated process. This is followed by the elimination of carbon dioxide to yield a phenol (B47542) derivative. masterorganicchemistry.comyoutube.comyoutube.com For the target molecule, decarboxylation would result in the formation of 4-(4-Aminobenzamido)-2-methylphenol. The stability of the resulting phenoxide intermediate influences the reaction rate.

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group (–OH) is weakly acidic and can act as a nucleophile. Its reactivity is modulated by the electron-withdrawing carboxylic acid group ortho to it and the electron-donating methyl group also in an ortho position.

Etherification: The phenolic hydroxyl can be converted to an ether through reactions with alkylating agents. The Williamson ether synthesis is a classic method, involving the deprotonation of the phenol with a strong base (like sodium hydride, NaH) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com Given the presence of the acidic carboxylic acid group, a sufficient amount of base would be required to deprotonate both the carboxylic acid and the phenol.

Esterification (O-Acylation): The phenolic group can also be esterified by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270). sydney.edu.auresearchgate.net This reaction is often faster than the esterification of the carboxylic acid under these conditions. For instance, reaction of salicylic acid with acetic anhydride under acidic catalysis leads to selective acylation of the phenolic hydroxyl to form acetylsalicylic acid (aspirin). sydney.edu.auteachnlearnchem.com A similar selective O-acylation could be expected for this compound under appropriate conditions. Microwave irradiation in the presence of a catalyst like iodine has been shown to be effective for the acetylation of hindered phenols. researchgate.net

Interactive Table: Reactions of the Phenolic Hydroxyl Group

| Reaction | Reagents | Base | Mechanism | Product |

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Williamson Ether Synthesis (Sₙ2) | Phenolic Ether |

| Esterification (O-Acylation) | Acyl Chloride or Anhydride | Pyridine or other amine base | Nucleophilic Acyl Substitution | Phenolic Ester |

The ortho-hydroxy carboxylic acid functionality, characteristic of salicylic acid derivatives, is a powerful bidentate chelating ligand for a wide range of metal ions. ijesi.orgijarsct.co.in This moiety can deprotonate to form a dianion that coordinates with a metal center through both the carboxylate oxygen and the phenoxide oxygen, forming a stable six-membered ring. researchgate.net

This compound is expected to form stable chelates with various metal ions, including transition metals like Fe(III), Cu(II), and Zn(II), as well as others like Al(III). researchgate.net The stability of these complexes is influenced by factors such as the pH of the solution (which affects the deprotonation of the ligand) and the nature of the metal ion. ijarsct.co.in The formation of these metal complexes can significantly alter the physical and chemical properties of the parent molecule. The order of stability for salicylic acid chelates with several biologically relevant cations is typically Fe³⁺ > Al³⁺ > Cu²⁺. researchgate.net

Reactivity of the Amide Linkage in this compound

The amide bond is known for its relative stability, a key feature in the structure of peptides and proteins. However, it can be cleaved under hydrolytic conditions. ias.ac.in

Hydrolysis: The amide linkage in this compound can undergo hydrolysis under either acidic or basic conditions, typically requiring heat. arkat-usa.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the amide is hydrolyzed to yield 5-amino-2,3-cresotic acid and 4-aminobenzoic acid. researchgate.net The mechanism involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.net

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) and heat, the amide is cleaved via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible step leads to the formation of a tetrahedral intermediate which then collapses to yield the sodium salt of 5-amino-2,3-cresotic acid and 4-aminobenzoic acid. arkat-usa.orgquora.com The rate of alkaline hydrolysis is influenced by both steric and electronic factors. arkat-usa.org

The stability of the benzamide (B126) linkage is considerable, and forcing conditions are generally required for its cleavage. nih.govdtu.dk

Hydrolysis Mechanisms

The central amide bond in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding 5-amino-2,3-cresotic acid and 4-aminobenzoic acid.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfers, results in the cleavage of the C-N bond.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide's carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then expels the amide anion. A final proton transfer completes the reaction, yielding the carboxylate and the amine.

Transamidation Reactions

Transamidation is a process where an amide reacts with an amine, resulting in the exchange of the amine portion of the amide. This reaction is typically an equilibrium process and often requires a catalyst to proceed efficiently. nih.govwikipedia.org For this compound, this reaction would involve the displacement of the 4-aminoaniline moiety by a different amine.

Catalysts for this transformation can include Lewis acids, organocatalysts, or transition metals. nih.govnih.gov The reaction's viability depends on the nucleophilicity of the incoming amine and the stability of the leaving group. Given the stability of the amide bond, these reactions often necessitate elevated temperatures. researchgate.net

Table 1: Potential Transamidation Reactions

| Incoming Amine | Potential Product | Catalyst Type |

|---|---|---|

| Benzylamine | 5-(Benzylcarbamoyl)-2,3-cresotic acid | Metal or Acid Catalyst |

| Aniline | 5-(Phenylcarbamoyl)-2,3-cresotic acid | Metal or Acid Catalyst |

| Morpholine | 5-(Morpholine-4-carbonyl)-2,3-cresotic acid | Metal or Acid Catalyst |

Reactivity of the Primary Amine Group in this compound

The primary aromatic amine on the 4-aminobenzoyl portion of the molecule is a key site for various chemical modifications.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine allows it to readily participate in acylation, alkylation, and arylation reactions.

Acylation: The amine can be acylated using reagents like acyl chlorides or acid anhydrides to form a new amide bond. libretexts.orgjove.com For instance, reaction with acetyl chloride would yield N-acetyl-4-aminobenzamido)-2,3-cresotic acid. Such reactions are often performed in the presence of a weak base. ias.ac.in

Alkylation: Alkylation of the primary amine can be achieved with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products.

Arylation: The formation of a C-N bond with an aryl group, known as N-arylation, is a significant transformation. Modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts to couple aryl halides with amines. wikipedia.orgrsc.org This would allow for the synthesis of various diarylamine derivatives from the parent compound.

Table 2: Representative Reactions of the Primary Amine Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl Chloride | Acylation | 5-(4-Acetamidobenzamido)-2,3-cresotic acid |

| Methyl Iodide | Alkylation | 5-(4-(Methylamino)benzamido)-2,3-cresotic acid |

| Bromobenzene | Arylation (e.g., Buchwald-Hartwig) | 5-(4-(Phenylamino)benzamido)-2,3-cresotic acid |

Diazotization and Coupling Reactions

Primary aromatic amines can be converted into diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). libretexts.org The resulting diazonium salt of this compound is a versatile intermediate.

These diazonium salts can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. lumenlearning.com For example, coupling the diazotized compound with phenol would result in an azo dye.

Furthermore, the diazonium group can be replaced by a variety of other functional groups through reactions like the Sandmeyer reaction, which uses copper(I) salts to introduce halides or a cyano group. lumenlearning.comscirp.orgorganic-chemistry.org

Table 3: Azo Coupling and Sandmeyer Reactions

| Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|

| Phenol | Azo Coupling | -N=N-C₆H₄-OH |

| Copper(I) Chloride (CuCl) | Sandmeyer | -Cl |

| Copper(I) Bromide (CuBr) | Sandmeyer | -Br |

| Potassium Iodide (KI) | Sandmeyer-type | -I |

| Copper(I) Cyanide (CuCN) | Sandmeyer | -CN |

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings of this compound

The molecule possesses two benzene rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). The position of substitution is determined by the directing effects of the existing substituents. libretexts.orguomustansiriyah.edu.iq

Ring A (Cresotic Acid Moiety): This ring is substituted with a hydroxyl group (-OH, a strong activator, ortho/para-directing), a methyl group (-CH₃, a weak activator, ortho/para-directing), a carboxylic acid group (-COOH, a deactivator, meta-directing), and the amide group (-NHCOR, an activator, ortho/para-directing). The powerful activating and directing effects of the -OH and -NHCOR groups would dominate, though the substitution pattern can be complex due to the multiple substituents.

Ring B (Aminobenzoyl Moiety): This ring contains the primary amine (-NH₂, a very strong activator, ortho/para-directing) and the amide carbonyl group. The amine group's strong activating effect makes this ring highly susceptible to EAS. libretexts.org Substitution is strongly directed to the positions ortho to the amine group. Therefore, reactions like halogenation or nitration would be expected to occur predominantly on this ring.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on Ring B

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 5-(4-Amino-3-bromobenzamido)-2,3-cresotic acid |

| Nitration | HNO₃/H₂SO₄ | 5-(4-Amino-3-nitrobenzamido)-2,3-cresotic acid |

| Sulfonation | Fuming H₂SO₄ | 5-(4-Amino-3-sulfobenzamido)-2,3-cresotic acid |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The functional groups on this compound make it a candidate for various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. thieme-connect.comacs.org

Buchwald-Hartwig Amination: The primary amine can act as the nucleophile in palladium-catalyzed couplings with aryl halides or triflates, leading to the formation of diarylamines. acsgcipr.orgorganic-chemistry.org

Coupling via Phenolic Hydroxyl Group: The phenolic -OH group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed reactions. rsc.orgnih.gov This aryl triflate derivative could then participate in Suzuki couplings (with boronic acids), Stille couplings (with organostannanes), or Heck reactions (with alkenes).

Coupling via Diazonium Salt: The diazonium salt formed from the primary amine can also be used in certain cross-coupling reactions, including copper-catalyzed processes like the Sandmeyer reaction. scirp.org

Table 5: Potential Metal-Catalyzed Cross-Coupling Strategies

| Starting Functionality | Transformation | Coupling Reaction | Potential Partner |

|---|---|---|---|

| Primary Amine (-NH₂) | Direct Use | Buchwald-Hartwig Amination | Aryl Halide/Triflate |

| Phenolic Hydroxyl (-OH) | Convert to Triflate (-OTf) | Suzuki Coupling | Arylboronic Acid |

| Phenolic Hydroxyl (-OH) | Convert to Triflate (-OTf) | Heck Reaction | Alkene |

| Primary Amine (-NH₂) | Convert to Diazonium Salt | Sandmeyer Reaction | CuX (X=Cl, Br, CN) |

Photochemical and Electrochemical Transformations of this compound

Extensive literature searches did not yield specific studies on the photochemical and electrochemical transformations of this compound. Therefore, the following discussion is based on the known reactivity of its core functional moieties: the benzanilide-like structure (an amide linking two aromatic rings) and the substituted phenolic acid. This approach allows for a theoretical projection of the compound's behavior under photochemical and electrochemical conditions.

Photochemical Transformations

The photochemical behavior of this compound is likely influenced by the benzanilide-type linkage. Benzanilides are known to undergo the photo-Fries rearrangement upon UV irradiation. rug.nl This reaction typically involves the homolytic cleavage of the amide C-N bond from an excited singlet state, generating a radical pair within a solvent cage. rug.nl Subsequent recombination of these radicals can lead to the migration of the benzoyl group to the ortho and para positions of the aniline-derived ring.

Another potential photochemical pathway could involve photodissociation, where the absorbed light energy leads to the cleavage of bonds within the molecule, potentially at the amide linkage or involving the decarboxylation of the carboxylic acid group. The presence of an amino group also introduces the possibility of photo-oxidation reactions. nih.gov

Electrochemical Transformations

The electrochemical behavior of this compound is expected to be dictated by the electroactive groups present: the phenolic hydroxyl group, the carboxylic acid, and the primary amino group.

Both phenolic compounds and aromatic amines are known to be electrochemically oxidizable. Cyclic voltammetry studies on various natural phenolic compounds, including salicylic acid, have shown that they undergo oxidation, and the oxidation potential is closely related to their molecular structure. nih.gov The presence of multiple electron-donating groups, such as hydroxyl groups, tends to lower the oxidation potential. nih.gov The electrochemical oxidation of phenolic compounds with a hydroxyl group can lead to the formation of quinone-like structures. nih.govanalchemres.org

The primary amino group on the benzamido moiety is also a site for electrochemical oxidation. The oxidation of aromatic amines has been well-documented and can proceed through the formation of radical cations, which may then undergo further reactions like dimerization or coupling. researchgate.netntu.edu.tw For instance, the electrochemical oxidation of N-aryl amides can lead to bond cleavage at different positions, including the N-aryl bond, with the specific pathway being highly dependent on the substituents on the aryl group. researchgate.net

Due to the absence of specific experimental data for this compound in the reviewed literature, the presentation of detailed data tables on its photochemical and electrochemical transformation products, quantum yields, or redox potentials is not possible. The transformations described above are based on established reactivity patterns of related chemical structures.

Advanced Spectroscopic and Structural Elucidation of 5 4 Aminobenzamido 2,3 Cresotic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of 5-(4-Aminobenzamido)-2,3-cresotic acid

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), their connectivity, and their spatial relationships, which is crucial for conformational and tautomeric analysis. researchgate.netnih.gov

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, serve as the foundation for structural analysis. The ¹H NMR spectrum would reveal distinct signals for each unique proton, such as those on the two aromatic rings, the methyl group, and the exchangeable protons of the amine (-NH₂), amide (-NH-), hydroxyl (-OH), and carboxylic acid (-COOH) groups. The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single resonance for each unique carbon atom.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these resonances and establishing the molecule's covalent framework. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netuvic.ca For this compound, COSY would show correlations between adjacent protons on the cresotic acid ring and between the ortho- and meta-protons on the aminobenzoyl ring, confirming the substitution patterns of both rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals correlations between protons and carbons over longer ranges (typically two to three bonds). science.govuvic.ca This technique would be instrumental in connecting the molecular fragments. For instance, a correlation between the amide proton (-NH-) and the carbonyl carbon of the aminobenzoyl group, as well as with carbons on the cresotic acid ring, would confirm the location of the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY data is vital for conformational analysis, such as determining the preferred orientation of the two aromatic rings relative to each other around the amide bond. nih.gov

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

| Aromatic C-H (Cresotic ring) | 6.5 - 8.0 | 110 - 140 | Shifts depend on substitution effects from -OH, -COOH, -CH₃, and amide groups. |

| Aromatic C-H (Aminobenzoyl ring) | 6.6 - 7.8 | 115 - 135 | Protons ortho to -NH₂ are upfield; protons ortho to -C=O are downfield. |

| Phenolic -OH | 9.0 - 12.0 | N/A | Broad signal, chemical shift is solvent and concentration dependent. |

| Carboxylic -COOH | 10.0 - 13.0 | 165 - 180 | Very broad signal, highly dependent on solvent and hydrogen bonding. |

| Amide -NH- | 8.0 - 9.5 | N/A | Broad signal, position can indicate hydrogen bonding. |

| Amine -NH₂ | 3.5 - 5.0 | N/A | Broad signal, integrates to 2H. |

| Methyl -CH₃ | 2.0 - 2.5 | 15 - 25 | Singlet signal. |

| Quaternary Aromatic C | N/A | 120 - 160 | Includes carbons attached to substituents (C-O, C-C=O, C-N, C-CH₃). |

| Carbonyl C=O (Amide) | N/A | 160 - 170 | Expected to be confirmed by HMBC correlations. |

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes occurring on the NMR timescale, such as conformational changes or tautomeric equilibria. researchgate.net For this compound, restricted rotation around the C-N amide bond is expected. At low temperatures, this rotation may be slow enough to result in separate signals for protons or carbons that are chemically distinct in each rotational conformer. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. rit.edu Analysis of these spectral changes can provide the activation energy (ΔG‡) for the rotational barrier.

Furthermore, VT-NMR can be used to study potential tautomerism. researchgate.netresearchgate.net For instance, an equilibrium between the amide and a minor imidol tautomer could be investigated. If two tautomers are in equilibrium, separate sets of signals might be observed at low temperatures, with their relative populations determined by integration. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net These techniques are particularly sensitive to the presence and nature of hydrogen bonding. ias.ac.inmdpi.com

The spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups:

O-H Stretching: A very broad band, typically in the 2500-3300 cm⁻¹ region, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch would also appear in the 3200-3600 cm⁻¹ range, with its position and shape indicating the extent of its involvement in hydrogen bonding.

N-H Stretching: The primary amine (-NH₂) group would show two distinct bands (symmetric and asymmetric stretches) around 3300-3500 cm⁻¹. The secondary amide (-NH-) stretch typically appears as a single band near 3300 cm⁻¹. researchgate.net

C=O Stretching: Two strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch would appear around 1680-1710 cm⁻¹ (for a hydrogen-bonded dimer), while the amide C=O stretch (Amide I band) is typically found between 1630-1680 cm⁻¹. mdpi.com

N-H Bending: The amide N-H bend (Amide II band), which is a mix of N-H bending and C-N stretching, is a strong band usually observed between 1510-1570 cm⁻¹. mdpi.com

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings.

The precise frequencies of the O-H and N-H stretching bands are diagnostic of hydrogen bonding. Significant broadening and a shift to lower wavenumbers (red shift) compared to non-hydrogen-bonded groups indicate strong intermolecular or intramolecular hydrogen bonds, which are expected to be extensive in the solid state of this molecule. ias.ac.in

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Phenol (B47542) | O-H stretch | 3200 - 3600 (broad) |

| Amine | N-H stretch (asymmetric & symmetric) | 3300 - 3500 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend (Amide II) | 1510 - 1570 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

| Methyl | C-H stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. scispace.com

For this compound, with a molecular formula of C₁₅H₁₄N₂O₄, the calculated monoisotopic mass is 286.09536 Da. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) corresponding to this exact mass, thereby confirming the molecular formula. uni.lu

Tandem mass spectrometry (MS/MS) experiments can be performed to elucidate the fragmentation pathways, which provides further structural confirmation. nih.gov Common fragmentation patterns for this molecule would likely involve:

Amide Bond Cleavage: The most common fragmentation would be the cleavage of the amide bond, resulting in ions corresponding to the 4-aminobenzoyl cation (m/z 120.045) and the 5-amino-2,3-cresotic acid radical cation (m/z 166.048) or their respective counterparts.

Decarboxylation: Loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylic acid group is a characteristic fragmentation for benzoic acid derivatives.

Loss of Water: Dehydration (loss of H₂O, 18.0 Da) could occur from the carboxylic acid and phenolic hydroxyl groups.

Interactive Table: Predicted HRMS Data for this compound

| Adduct / Fragment | Formula | Calculated m/z | Predicted CCS (Ų) uni.lu |

| [M+H]⁺ | [C₁₅H₁₅N₂O₄]⁺ | 287.1026 | 164.2 |

| [M+Na]⁺ | [C₁₅H₁₄N₂O₄Na]⁺ | 309.0846 | 171.0 |

| [M-H]⁻ | [C₁₅H₁₃N₂O₄]⁻ | 285.0881 | 168.6 |

| 4-aminobenzoyl cation | [C₇H₆NO]⁺ | 120.0450 | N/A |

| 5-amino-2,3-cresotoyl cation | [C₈H₈NO₃]⁺ | 166.0499 | N/A |

X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis of this compound

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This technique is the gold standard for determining the absolute conformation of a molecule and analyzing its intermolecular interactions in a crystal lattice. researchgate.net

Analysis of a suitable single crystal of this compound would yield a detailed picture of its solid-state conformation. It would reveal, for example, the dihedral angle between the two aromatic rings and the planarity of the amide group.

Furthermore, this method elucidates the crystal packing, which is governed by intermolecular forces. Given the multiple hydrogen bond donor and acceptor sites (carboxylic acid, phenol, amide, amine), a complex network of hydrogen bonds is expected to dominate the crystal packing. nih.gov It is highly probable that the carboxylic acid groups would form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids in the solid state. nih.govresearchgate.net Additional N-H···O, O-H···O, and N-H···N interactions would likely link these dimers into sheets or a three-dimensional framework.

The initial result of an X-ray diffraction experiment is the determination of the unit cell—the smallest repeating unit of the crystal lattice. This is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The experiment also determines the crystal's space group, which describes the symmetry elements (e.g., rotation axes, mirror planes, inversion centers) present in the crystal structure. mdpi.com This information is fundamental to solving the complete crystal structure. While specific experimental data for the title compound is not available, a plausible set of parameters for a monoclinic crystal system, common for such molecules, is presented for illustrative purposes. researchgate.net

Interactive Table: Illustrative Crystal Data for this compound

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.7 |

| b (Å) | 32.0 |

| c (Å) | 6.8 |

| α (°) | 90 |

| β (°) | 104 |

| γ (°) | 90 |

| Volume (ų) | 1190 |

| Z (molecules/unit cell) | 4 |

Note: These values are hypothetical and based on similar reported structures researchgate.net; they serve only as a realistic example of crystallographic data.

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The solid-state architecture and solution-phase behavior of this compound are significantly influenced by a network of non-covalent intermolecular interactions. These forces, primarily hydrogen bonding and pi-pi stacking, dictate the molecular packing in crystals and the aggregation properties in various media.

Hydrogen Bonding: The molecular structure of this compound possesses a rich array of hydrogen bond donors and acceptors, facilitating the formation of complex and stable intermolecular networks. The primary donors are the hydroxyl (-OH), carboxylic acid (-COOH), amide (N-H), and amine (-NH₂) groups. The acceptors include the carbonyl oxygens (C=O) of the amide and carboxylic acid, the hydroxyl oxygen, and the amine nitrogen.

| Donor Group | Acceptor Group | Interaction Type | Potential Motif |

|---|---|---|---|

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Intermolecular | Carboxylic Acid Dimer |

| Amide (N-H) | Amide (C=O) | Intermolecular | Amide Dimer/Chain |

| Amine (-NH₂) | Carbonyl (C=O) or Hydroxyl (-OH) | Intermolecular | Cross-linking between molecules |

| Hydroxyl (-OH) | Carboxylic Acid (C=O) | Intramolecular | Six-membered ring (S(6) motif) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives or Conformational Studies

The parent molecule, this compound, is achiral and therefore does not exhibit a CD or ORD signal. However, these chiroptical techniques are invaluable for studying its chiral derivatives or its conformation when interacting with a chiral environment.

Chiral Derivatives: The introduction of a stereocenter into the molecule, for instance, by derivatizing the carboxylic acid or amine group with a chiral auxiliary, would yield a pair of enantiomers. These enantiomers would produce mirror-image CD spectra. The observed Cotton effects in the CD spectrum would correspond to the electronic transitions of the molecule's chromophores—namely the aromatic rings, the amide, and the carboxyl groups. nih.gov The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the chiral center, often aided by quantum chemical calculations. nih.gov

Conformational Studies: CD spectroscopy is also highly sensitive to conformational changes. If a chiral derivative of this compound were to exhibit conformational flexibility (e.g., rotation around the amide bond), different conformers could have distinct CD spectra. Furthermore, if the achiral parent molecule binds to a chiral macromolecule, such as a protein or DNA, an induced circular dichroism (ICD) spectrum can be observed. nih.gov The characteristics of the ICD signal would provide information about the binding mode and the conformation of the ligand in the chiral binding pocket.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Chromophore/Transition |

|---|---|---|

| ~280-320 | Weak Positive/Negative | Aromatic n→π |

| ~240-270 | Strong Positive/Negative | Aromatic π→π |

| ~210-230 | Strong Positive/Negative | Amide/Carboxyl n→π* |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species, if applicable

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with one or more unpaired electrons, i.e., radicals. The applicability of EPR to this compound depends on its ability to form a stable radical species.

The primary amine (-NH₂) and amide (-NH-) groups are potential sites for the formation of radical cations or neutral radicals under oxidative conditions. nih.gov For example, one-electron oxidation of the aromatic amine moiety could generate an aminyl radical cation. nih.gov Such species are typically highly reactive and short-lived. wikipedia.org However, they can sometimes be stabilized through resonance delocalization over the aromatic ring or trapped for EPR analysis.

Should a radical species of this compound be generated (e.g., via chemical oxidation, photolysis, or radiolysis), EPR spectroscopy would be the definitive tool for its characterization. researchgate.net The EPR spectrum would provide key information, including:

The g-factor: This value helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered).

Hyperfine Coupling: Interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H) splits the EPR signal, providing detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the molecule.

| Parameter | Hypothetical Value | Information Gained |

|---|---|---|

| g-factor | ~2.003-2.004 | Characteristic of a nitrogen-centered radical |

| Hyperfine Coupling to ¹⁴N (aN) | 10-15 G | Confirms localization on the amine/amide nitrogen |

| Hyperfine Coupling to N-H protons (aH) | ~10 G | Provides information on the geometry of the radical center |

| Hyperfine Coupling to ring protons (aH) | 1-5 G | Indicates spin delocalization onto the aromatic ring |

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS) in Mechanistic Studies

Mechanistic studies, such as investigating metabolic pathways, degradation processes, or reaction kinetics, often involve analyzing complex mixtures. Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are indispensable for such analyses. nih.govsaspublishers.comajpaonline.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples the separation power of HPLC with the unparalleled structure elucidation capability of NMR. semanticscholar.orgmdpi.com For a compound like this compound, LC-NMR would be exceptionally useful for:

Impurity Profiling: Identifying and structurally characterizing unknown impurities or byproducts in a synthetic batch without the need for laborious isolation. nih.govscilit.com

Metabolite Identification: In drug metabolism studies, LC-NMR can be used to analyze biological fluids (after suitable sample preparation) to identify and characterize metabolites online. This is particularly powerful for identifying labile or transient intermediates. researchgate.net The technique can be operated in on-flow mode for a quick overview or stop-flow mode for acquiring more detailed 2D NMR data on a specific peak of interest. semanticscholar.org

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. semanticscholar.org Due to its low volatility, this compound would require chemical derivatization prior to GC-MS analysis. The polar functional groups (-COOH, -OH, -NH₂) can be converted to more volatile esters, silyl (B83357) ethers, or amides. scilit.com Once derivatized, GC-MS is a powerful tool for:

Quantitative Analysis: Using selected ion monitoring (SIM), GC-MS can achieve very low detection limits, making it suitable for quantifying trace amounts of the compound or its degradation products in environmental or biological samples. scilit.com

Structural Confirmation: The mass spectrometer provides the molecular weight of the analyte and a characteristic fragmentation pattern (mass spectrum) that serves as a "fingerprint" for identification by comparison with spectral libraries. plantarchives.orgmdpi.com This is useful in mechanistic studies to confirm the identity of expected products or intermediates.

| Technique | Sample Preparation | Application for this compound | Information Obtained |

|---|---|---|---|

| LC-NMR | Dissolution in mobile phase | Analysis of reaction mixtures, degradation studies, metabolite screening | Unambiguous structure of components in a mixture, stereochemistry |

| GC-MS | Derivatization (e.g., silylation, methylation) | Trace quantitative analysis, byproduct identification in synthesis | Molecular weight, fragmentation pattern for identification, quantification |

Theoretical and Computational Chemistry Investigations of 5 4 Aminobenzamido 2,3 Cresotic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry of 5-(4-Aminobenzamido)-2,3-cresotic acid

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For this compound, DFT calculations would provide valuable insights into its geometry, stability, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. Using a functional like B3LYP and a basis set such as 6-311++G(d,p), the calculation iteratively adjusts the positions of the atoms to find the minimum energy conformation. mdpi.comnih.gov The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles for this compound. Comparing calculated geometries with experimental data, if available, helps validate the computational method. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

DFT calculations can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts, when compared to experimental spectra, can aid in the structural confirmation of this compound. nih.govchalcogen.ro The accuracy of these predictions can be enhanced by considering solvent effects and using appropriate computational models. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated. doi.orgresearchgate.net These calculations help in the assignment of experimental vibrational spectra, providing a deeper understanding of the molecule's vibrational modes. scirp.org The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. doi.org

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.8 - 8.2 |

| Amine (-NH₂) Protons | 4.5 - 5.5 |

| Carboxylic Acid (-COOH) Proton | 11.0 - 12.0 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape, identifying the different shapes the molecule can adopt and their relative stabilities. nih.gov These simulations also provide insights into how the molecule interacts with its environment, particularly with solvent molecules. Understanding the effect of the solvent on the conformation and properties of the molecule is crucial, as many chemical and biological processes occur in solution. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation of this compound Transformations

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions. These calculations can map out the entire energy landscape of a reaction, from reactants to products, providing a detailed understanding of the transformation process.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state for a potential transformation of this compound, chemists can determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. nih.gov Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational method used to determine the energetic pathway of a chemical reaction, identifying transition states and intermediates between reactants and products. While specific studies mapping the synthesis of this compound are not prevalent in published literature, the mechanism can be inferred from the well-established principles of amide bond formation. researchgate.netyoutube.com

The synthesis of this compound involves the formation of an amide bond between a carboxylic acid and an amine. researchgate.net This process typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack. youtube.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond. youtube.comnih.gov

A hypothetical reaction coordinate for the formation of this compound from 5-amino-2,3-cresotic acid and an activated 4-aminobenzoic acid (e.g., an acyl chloride) would involve several key steps. The amine group of the cresotic acid derivative acts as a nucleophile, attacking the carbonyl carbon of the activated benzoic acid derivative. youtube.com This leads to the formation of a high-energy tetrahedral intermediate. The subsequent elimination of the activating group's leaving group (e.g., a chloride ion) and a proton transfer results in the final amide product.

Table 1: Hypothetical Stages on the Reaction Coordinate for Amide Bond Formation

| Stage | Description | Key Structural Features | Relative Energy |

| Reactants | 5-amino-2,3-cresotic acid and activated 4-aminobenzoic acid. | Spatially separated molecules with distinct amine and activated carboxyl groups. | Low |

| Transition State 1 (TS1) | Formation of the C-N bond. | The nitrogen of the amine is partially bonded to the carbonyl carbon. The carbonyl C=O bond is elongating. | High (Activation Energy) |

| Tetrahedral Intermediate | A transient species with a tetrahedral carbon atom. | The former carbonyl carbon is bonded to the nitrogen, the original carbonyl oxygen, a hydroxyl group, and the aromatic ring. | Intermediate (Local Minimum) |

| Transition State 2 (TS2) | Cleavage of the C-LG (Leaving Group) bond. | The bond to the leaving group is partially broken, and the C=O double bond begins to reform. | High |

| Products | This compound and the leaving group byproduct. | A stable amide bond (C-N) is formed within the final planar structure. | Lowest |

This energetic pathway, with its associated activation barriers, governs the kinetics of the synthesis. Computational mapping can precisely calculate the energies of these states, providing insights into reaction rates and helping to optimize synthesis conditions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. ijpsr.com While extensively used in drug discovery for biological activities, QSAR can also be applied to predict non-biological properties relevant to material science and analytical chemistry. researchgate.net

For this compound and its derivatives, QSAR models could be developed to predict a range of non-biological properties such as:

Material Properties: Thermal stability, polymer compatibility, dye fastness, or photostability.

Analytical Performance: Chromatographic retention times, electrophoretic mobility, or response factors in specific detectors.

The development of such a QSAR model involves a systematic process. ijpsr.com First, a dataset of structurally related molecules is synthesized or computationally designed. Second, a relevant non-biological property is measured experimentally for each compound. Third, a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each molecule. youtube.com Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed property. semanticscholar.org

Table 2: Hypothetical QSAR Study for Thermal Stability of this compound Derivatives

| Derivative | R-Group Substitution | LogP (Descriptor) | Dipole Moment (Descriptor) | Measured Property (Decomposition Temp. °C) |

| Parent | -H | 3.5 | 4.2 D | 350 |

| Derivative 1 | -Cl | 4.1 | 5.1 D | 365 |

| Derivative 2 | -OCH₃ | 3.4 | 4.8 D | 340 |

| Derivative 3 | -NO₂ | 3.2 | 7.5 D | 380 |

| Derivative 4 | -CH₃ | 4.0 | 4.1 D | 355 |

A validated QSAR model based on such data could then be used to predict the thermal stability of new, unsynthesized derivatives, accelerating the discovery of compounds with desired material properties without exhaustive experimental work.

In Silico Screening and Virtual Design of this compound Derivatives for Specific Non-Biological Interactions

In silico screening and virtual design are computational approaches that allow for the rapid evaluation of large libraries of virtual compounds for their potential to interact with a specific target. While commonly applied in drug discovery against biological targets like enzymes, this methodology can be adapted to design molecules for specific non-biological interactions, such as binding to metal ions, interacting with crystal surfaces, or forming complexes with other organic molecules for sensor applications.

The process for designing derivatives of this compound would begin with defining the desired non-biological interaction. For instance, the goal might be to design a derivative that selectively binds to a heavy metal ion for environmental remediation purposes. A virtual library of derivatives would be generated by computationally adding various functional groups to the parent structure. These derivatives would then be screened using methods like molecular docking or pharmacophore modeling against a defined target site.

Table 3: Workflow for Virtual Design of Derivatives as Selective Chelating Agents

| Step | Description | Computational Tools Used | Outcome |

| 1. Target Definition | Define the target interaction, e.g., binding pocket of a polymer matrix or coordination sphere of a specific metal ion. | Molecular modeling software. | A 3D model of the interaction site. |

| 2. Library Generation | Create a virtual library of this compound derivatives with diverse functional groups. | Combinatorial library enumeration software. | A database of thousands of virtual compounds. |

| 3. Virtual Screening | Dock each virtual compound into the target site and calculate a binding score. | Molecular docking software (e.g., AutoDock, GOLD). | A ranked list of compounds based on predicted binding affinity. |

| 4. Hit Selection & Refinement | Select the top-scoring compounds ("hits") and analyze their binding modes. Further optimize these hits computationally. | Visualization software, molecular dynamics simulations. | A small set of promising candidate molecules for synthesis. |

This in silico approach enables the exploration of a vast chemical space and prioritizes the synthesis of only the most promising candidates, making the discovery process more efficient and cost-effective.

Chemoinformatics and Database Mining for Related Structural Motifs

Chemoinformatics involves the use of computational tools to analyze and organize chemical information. By mining large chemical databases such as PubChem, ChEMBL, or SciFinder, it is possible to identify compounds that contain structural motifs related to this compound and to retrieve associated data on their properties and applications.

The key structural motifs in the target compound are the cresotic acid (specifically, 2-hydroxy-3-methylbenzoic acid) core and the 4-aminobenzamide (B1265587) moiety. A database search for these fragments, or the combined "benzamido salicylic (B10762653) acid" framework, can reveal valuable information.

Potential findings from such a search could include:

Patented Applications: Identifying patents where similar structures are used in materials like polymers, dyes, or electronic components.

Published Research: Finding academic papers that describe the synthesis or properties of analogous compounds, which could suggest potential characteristics for this compound.

Property Data: Aggregating experimental data on properties like solubility, melting point, and spectral characteristics for structurally similar molecules to estimate these properties for the target compound.

Table 4: Chemoinformatics Search Strategy for Related Motifs

| Database | Search Query (Structural Motif) | Potential Information Retrieved | Inferred Relevance |

| PubChem | 2-hydroxy-3-methylbenzoic acid | Physical properties, related compounds, literature links. | Provides baseline data for the cresotic acid portion. |

| SciFinder | Substructure: Benzamido-salicylic acid | Synthesis methods, patent filings for use in polymers and dyes. | Suggests potential applications in material science. |

| Reaxys | Substructure: 4-Aminobenzamide | Reaction data, spectral data, physical properties. | Provides information on the properties and reactivity of the aminobenzamide moiety. |

| Google Patents | Keyword: "cresotic acid amide" | Patents related to pigments, thermal paper, and resins. | Highlights potential industrial applications for derivatives. |

This data mining approach leverages existing chemical knowledge to build a profile of this compound, guiding future experimental research into its potential non-biological applications.

Derivatization and Analog Development of 5 4 Aminobenzamido 2,3 Cresotic Acid

Synthesis of Ester Derivatives of 5-(4-Aminobenzamido)-2,3-cresotic acid

The carboxylic acid moiety of this compound is a primary target for derivatization through esterification. This modification can enhance lipophilicity and may allow for the development of prodrugs. Standard esterification methods are applicable, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

Alternative methods that proceed under milder conditions can also be employed. For instance, reaction with alkyl halides in the presence of a base or using coupling agents can yield the desired esters. A study on p-aminocinnamic acids demonstrated successful esterification using thionyl chloride in methanol, sulfuric acid in methanol, or dimethyl sulfate (B86663) in acetone, with the latter providing high efficiency and product purity. researchgate.net These methods could be adapted for the esterification of this compound.

Table 1: Potential Ester Derivatives and Synthesis Methods

| Derivative Name | Alcohol/Reagent | Potential Method |

|---|---|---|

| Methyl 5-(4-aminobenzamido)-2-hydroxy-3-methylbenzoate | Methanol | Fischer-Speier Esterification |

| Ethyl 5-(4-aminobenzamido)-2-hydroxy-3-methylbenzoate | Ethanol (B145695) | Acid-catalyzed Esterification |

| Benzyl (B1604629) 5-(4-aminobenzamido)-2-hydroxy-3-methylbenzoate | Benzyl bromide | Williamson Ether Synthesis (Base-catalyzed) |

Synthesis of Amide Derivatives of this compound via Carboxylic Acid or Amine Modifications

Amide derivatives can be synthesized by modifying either the carboxylic acid of the cresotic acid moiety or the primary amine of the 4-aminobenzamido group.

Modification of the Carboxylic Acid: The carboxylic acid can be converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Hydroxybenzotriazole (HOBT). mdpi.com This approach was utilized in the synthesis of N-benzoyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives. mdpi.com

Modification of the Primary Amine: The primary amine on the 4-aminobenzamido ring is also a key site for forming new amide bonds. This can be accomplished by reacting the parent molecule with various acid chlorides or activated carboxylic acids. researchgate.net For example, reacting aminobenzoic acid derivatives with acid chlorides in pyridine (B92270) has been shown to produce N-functionalized amides. researchgate.netresearchgate.net

Table 2: Potential Amide Derivatives and Synthesis Methods

| Modification Site | Reagent | Resulting Derivative | Potential Method |

|---|---|---|---|

| Carboxylic Acid | Ammonia | 5-(4-Aminobenzamido)-2-hydroxy-3-methylbenzamide | Acyl chloride formation then amination |

| Carboxylic Acid | Glycine methyl ester | Methyl 2-(5-(4-aminobenzamido)-2-hydroxy-3-methylbenzamido)acetate | Peptide coupling (e.g., EDCI/HOBT) |

| Primary Amine | Acetyl chloride | 5-(4-Acetamidobenzamido)-2,3-cresotic acid | Acylation |

Modifications to the Phenolic Hydroxyl Group of this compound (e.g., Etherification, Esterification)

Etherification: The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. This modification can increase the lipophilicity of the compound. pjmhsonline.com

Esterification: The phenolic hydroxyl can also be esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine. This converts the phenol (B47542) into a phenyl ester. The antioxidant properties of phenolic acids are closely linked to the number and position of hydroxyl groups, and such modifications can significantly alter these activities. researchgate.net

Table 3: Potential Phenolic Hydroxyl Derivatives

| Modification Type | Reagent | Derivative Name |

|---|---|---|

| Etherification | Methyl iodide / Base | 5-(4-Aminobenzamido)-2-methoxy-3-methylbenzoic acid |

| Etherification | Benzyl bromide / Base | 5-(4-Aminobenzamido)-2-(benzyloxy)-3-methylbenzoic acid |

| Esterification | Acetic anhydride (B1165640) / Pyridine | 2-Acetoxy-5-(4-aminobenzamido)-3-methylbenzoic acid |

Substitutions and Modifications on the 4-Aminobenzamido Moiety

The 4-aminobenzamido moiety offers two main sites for modification: the primary amine and the aromatic ring itself.

The primary amino group can undergo a variety of reactions beyond the amide formation discussed previously. For instance, it can be alkylated or used as a handle to introduce other functionalities. A significant reaction for primary aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amine into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of groups (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer or Schiemann reactions. This pathway allows for extensive diversification of the substitution pattern on this ring.

Furthermore, the primary amine is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, since the para position is already occupied by the amide linkage, further substitution would be directed to the positions ortho to the amine.

Modifications to the Cresotic Acid Aromatic Ring

The cresotic acid ring is substituted with four groups: hydroxyl (-OH), carboxylic acid (-COOH), methyl (-CH₃), and the amido linkage (-NHC(O)R). These groups collectively influence the reactivity and regioselectivity of further substitutions on this ring. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid and amido group are deactivating and meta-directing.